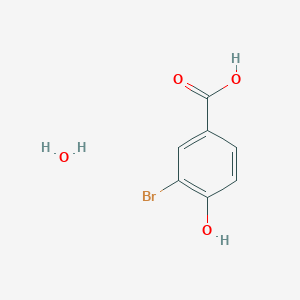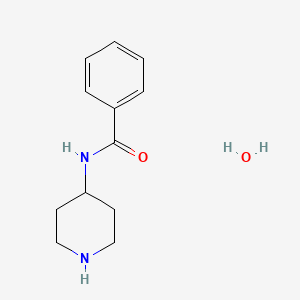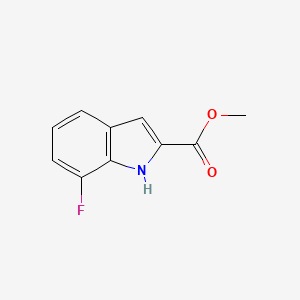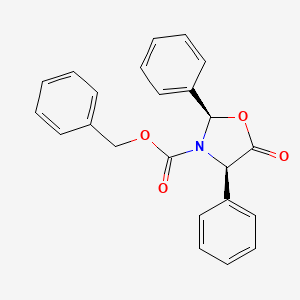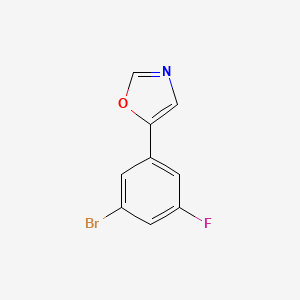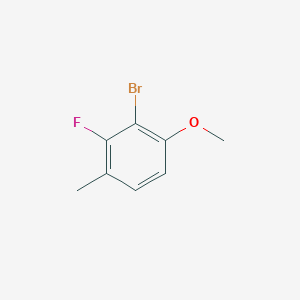![molecular formula C22H28O2P2 B6335971 (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) CAS No. 1610785-35-7](/img/structure/B6335971.png)
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) is a useful research compound. Its molecular formula is C22H28O2P2 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) is 386.15645413 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Hydrogenation
MeO-BIBOP is used as a ligand in asymmetric hydrogenation reactions . This process is crucial for producing chiral molecules with high enantiomeric excess (ee), which are important in the synthesis of pharmaceuticals and agrochemicals. The ligand’s ability to induce chirality in the hydrogenation process is valuable for creating compounds with specific desired properties.
Propargylation Reactions
In the realm of organic synthesis, MeO-BIBOP facilitates asymmetric propargylation of aldehydes . This reaction is instrumental in constructing propargylic alcohols, which are precursors to various natural products and pharmaceuticals. The ligand’s role in enhancing the reaction’s selectivity and yield is of great importance.
Reductions
MeO-BIBOP is also employed in reduction reactions, particularly in the reduction of ketones to secondary alcohols . These reactions are fundamental in the synthesis of complex organic molecules, and the ligand’s contribution to achieving high stereoselectivity is essential for the production of pure enantiomers.
Hydroformylation
The ligand is involved in hydroformylation reactions, which convert alkenes into aldehydes . This transformation is a key step in the industrial production of aldehydes, which serve as intermediates in the manufacture of plasticizers, detergents, and other chemicals. MeO-BIBOP’s ability to control the regio- and stereochemistry of the reaction is highly beneficial.
Asymmetric Catalysis
MeO-BIBOP has a significant role in various asymmetric catalytic processes . Its chiral environment around the metal center allows for the synthesis of enantioenriched molecules, which is a cornerstone in the development of new drugs and active pharmaceutical ingredients (APIs).
Benchtop Hydrogen Generation
This ligand can be used with benchtop hydrogen generators, such as the H-Genie Lite, to produce hydrogen gas for chemical reactions . This application is particularly useful in laboratory settings where a safe and convenient source of hydrogen is needed.
Asymmetric Synthesis of Natural Products
The ligand’s application extends to the asymmetric synthesis of natural products . Its ability to induce chirality in synthetic pathways enables chemists to create complex natural compounds, which can have various biological activities and therapeutic benefits.
Material Science
In material science, MeO-BIBOP could potentially be used to synthesize novel materials with unique optical properties due to its ability to impart chirality at the molecular level . This could lead to advancements in areas such as liquid crystals and other materials used in electronic displays.
Mechanism of Action
Target of Action
It is described as a p-chiral biphosphorus ligand . Ligands are molecules that bind to other (usually larger) molecules, and in this case, the compound likely interacts with certain metal ions in biological systems.
Mode of Action
The compound is used in a variety of asymmetric transition metal-catalyzed transformations . These transformations include hydrogenations, propargylations, reductions, and hydroformylations . This suggests that the compound may bind to transition metal ions and facilitate these reactions by providing a suitable environment for the reaction to occur.
Biochemical Pathways
Given its role in catalyzing reactions such as hydrogenations, propargylations, reductions, and hydroformylations , it can be inferred that it may be involved in various biochemical pathways where these reactions are critical.
Action Environment
The compound is described as air sensitive and it is recommended to be stored under inert gas (nitrogen or argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as exposure to air and temperature.
properties
IUPAC Name |
(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2P2/c1-21(2,3)25-17-13-9-7-11-15(17)23-19(25)20-24-16-12-8-10-14-18(16)26(20)22(4,5)6/h7-14,19-20H,1-6H3/t19-,20-,25-,26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVTUIDTRDJLGP-DOOQXGAZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1[C@@H](OC2=CC=CC=C21)[C@@H]3OC4=CC=CC=C4[P@]3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

